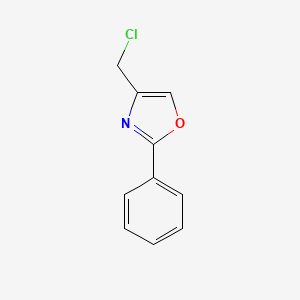

4-Chloromethyl-2-phenyl-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSKJZIDWXDAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393562 | |

| Record name | 4-chloromethyl-2-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30494-97-4 | |

| Record name | 4-chloromethyl-2-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloromethyl-2-phenyl-oxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromethyl-2-phenyl-oxazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive chloromethyl group appended to a stable phenyl-oxazole core, allows for a wide range of chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and beyond.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The inherent stability of the oxazole ring, coupled with its capacity for diverse functionalization, has made it a privileged scaffold in the design of new pharmaceuticals. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its reactive "handle," is a key intermediate that unlocks access to a multitude of more complex oxazole-containing molecules.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Key Identifiers and Structural Information

The foundational information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 30494-97-4 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| IUPAC Name | 4-(chloromethyl)-2-phenyl-1,3-oxazole | [3] |

| Synonyms | This compound, 2-Phenyl-4-chloromethyloxazole | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CO2)CCl | [4] |

| InChI Key | ANSKJZIDWXDAJW-UHFFFAOYSA-N |

Physicochemical Data

The physical characteristics of this compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Physical State | Solid. Appears as a light brown to brown solid. | [5] |

| Melting Point | 55-57 °C | [5][6] |

| Boiling Point | 322.6 ± 34.0 °C (Predicted) | [5] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [5] |

| pKa (Predicted) | -0.77 ± 0.12 | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the stable aromatic oxazole ring and the reactive chloromethyl substituent.

The Reactive Center: The Chloromethyl Group

The chloromethyl group at the 4-position of the oxazole ring is the primary site of reactivity. The carbon atom of the chloromethyl group is electrophilic and is susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides and allows for a variety of substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, making this compound a valuable precursor for the synthesis of diverse derivatives.

Workflow for Nucleophilic Substitution:

Caption: Generalized workflow for nucleophilic substitution reactions.

Common nucleophiles that can be employed include:

-

Amines: To form aminomethyl derivatives.

-

Alcohols/Phenols: To synthesize ether-linked compounds.

-

Thiols: To create thioether derivatives.

-

Azides: Leading to the formation of azidomethyl compounds, which can be further transformed.

-

Cyanides: To introduce a cyanomethyl group, a precursor to carboxylic acids and other functionalities.

The choice of solvent and base (if required) depends on the nature of the nucleophile and the desired reaction conditions.

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes to oxazoles exist, a common method for the preparation of 4-substituted oxazoles involves the reaction of a benzamide with a suitable α-haloketone. For this compound, a plausible and frequently cited synthetic pathway involves the reaction of benzamide with 1,3-dichloroacetone.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 equivalent) and 1,3-dichloroacetone (1.1 equivalents).

-

Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the oxazole ring, and a singlet for the two protons of the chloromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the oxazole ring, and the chloromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl group, and the C-Cl bond of the chloromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 193.63. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenyl-oxazole scaffold is a common motif in a variety of biologically active molecules. This compound serves as a key starting material for the synthesis of derivatives with potential therapeutic applications.

-

Antimicrobial and Antifungal Agents: The oxazole nucleus is present in several natural and synthetic compounds with antimicrobial and antifungal properties.[4] The ability to introduce various substituents via the chloromethyl group allows for the generation of libraries of compounds for screening against a range of pathogens.

-

Anti-inflammatory Agents: Some oxazole derivatives have shown promise as anti-inflammatory agents. The synthesis of new analogs from this compound could lead to the discovery of more potent and selective anti-inflammatory drugs.

-

Anticancer Drug Discovery: The development of novel anticancer agents is a major focus of medicinal chemistry. The 2-phenyl-oxazole core has been incorporated into molecules designed to target various cancer-related pathways. The reactivity of this compound makes it a valuable tool for creating new compounds for anticancer screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

-

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with the high reactivity of its chloromethyl group, make it an invaluable intermediate for the synthesis of a wide array of novel oxazole derivatives. The potential for these derivatives to exhibit a range of biological activities underscores the importance of this compound in the ongoing quest for new and improved therapeutic agents. This guide has provided a comprehensive overview to aid researchers in the safe and effective utilization of this compound in their scientific endeavors.

References

-

Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

- Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2581.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1225, 129267.

- Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (2010). Der Pharma Chemica, 2(4), 206-212.

-

CAS 3049. (n.d.). ChemBK. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Oxazole, 4-(chloromethyl)-2-phenyl-. (n.d.). Angene International Limited. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. Page loading... [guidechem.com]

- 5. 4-氯甲基-2-苯基-唑 | 30494-97-4 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-Depth Technical Guide to 4-Chloromethyl-2-phenyl-oxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloromethyl-2-phenyl-oxazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive chloromethyl group appended to a stable phenyl-oxazole core, renders it a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, and its burgeoning applications as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 30494-97-4 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Mechanistic Insights

The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and overall efficiency.

Robinson-Gabriel Synthesis and Analogous Routes

A plausible synthetic pathway could involve the reaction of a suitably protected 3-chloro-1-aminopropan-2-one with benzoyl chloride to form the corresponding N-(3-chloro-2-oxopropyl)benzamide. Subsequent cyclodehydration, often facilitated by a strong dehydrating agent such as sulfuric acid or phosphorus pentoxide, would yield the desired this compound.

Experimental Protocol: General Robinson-Gabriel Synthesis

-

Acylation: To a solution of the α-amino ketone hydrochloride in a suitable solvent (e.g., dichloromethane or pyridine), add the acyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cyclodehydration: Dissolve the crude α-acylamino ketone in a minimal amount of a strong dehydrating agent (e.g., concentrated sulfuric acid).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with water, dry, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

The causality behind this experimental choice lies in the robust and well-documented nature of the Robinson-Gabriel synthesis for constructing the oxazole ring. The use of strong dehydrating agents is critical to drive the equilibrium towards the cyclized product by removing the water molecule formed during the reaction.

Caption: Generalized workflow of the Robinson-Gabriel oxazole synthesis.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the chloromethyl group, which behaves as a benzylic-like halide. This makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups at the 4-position of the oxazole ring.

This reactivity is a cornerstone of its utility in building diverse molecular libraries for drug discovery. Nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Caption: Reactivity of this compound with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. This compound serves as a valuable starting material for the synthesis of analogues of these important therapeutic agents.

While specific drugs synthesized directly from this compound are not prominently documented, its utility is evident in the broader context of oxazole-containing pharmaceuticals. For instance, derivatives of 2,4-disubstituted oxazoles have shown promise as antimicrobial and antifungal agents.[2] The ability to easily modify the 4-position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of drug candidates.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a publicly available, verified spectrum for the title compound is elusive, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (CH₂Cl) in the region of 4.5-5.0 ppm. The protons of the phenyl group would appear as multiplets in the aromatic region (7.2-8.0 ppm), and the oxazole ring proton would likely resonate as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the chloromethyl carbon around 40-50 ppm. The carbons of the oxazole and phenyl rings would appear in the aromatic region (typically 120-160 ppm).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.63 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. For detailed safety information, it is imperative to consult a comprehensive Material Safety Data Sheet (MSDS) from a certified supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient handle for a wide range of chemical modifications. As the demand for new and effective pharmaceuticals continues to grow, the importance of such adaptable synthetic intermediates is poised to increase, making this compound a compound of ongoing interest for researchers in both academia and industry.

References

- PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.

- ChemicalBook. (n.d.). 4-CHLOROMETHYL-2-(2-FLUORO-PHENYL)-5-METHYL-OXAZOLE - Safety Data Sheet.

- Guidechem. (n.d.). This compound 30494-97-4 wiki.

- Chemical Synthesis Database. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.

- Echemi. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Safety Data Sheets.

- ChemicalBook. (n.d.). MSDS of 2-(4-(Chloromethyl)phenyl)benzo[d]oxazole.

- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.

- ChemicalBook. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). Oxazole - SAFETY DATA SHEET.

- Poulter, C. D., & Hughes, T. V. (2015). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 56(34), 4966-4969.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(chloromethyl)-2-phenyl-1,3-oxazole.

- Chemical Synthesis Database. (n.d.). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole.

- ResearchGate. (n.d.). 1H NMR spectrum of compound 4.

- National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Journal of Molecular Structure. (2021). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. 1225, 129111.

- The Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 8(3), 1337-1347.

- CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. 6(4), 213-223.

- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.

- SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Benchchem. (2025). Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloromethyl-2-phenyl-oxazole from Benzaldehyde

As a Senior Application Scientist, I've structured this guide to provide a comprehensive, mechanistically-grounded overview for the synthesis of 4-Chloromethyl-2-phenyl-oxazole. We will explore a logical, multi-step synthetic pathway commencing from benzaldehyde, emphasizing the rationale behind procedural choices and adhering to rigorous safety and validation standards.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two key functionalities: the stable 2-phenyl-oxazole core, a common scaffold in pharmacologically active compounds, and the reactive 4-chloromethyl group, which serves as a handle for introducing the molecule into larger structures via nucleophilic substitution.

A direct, single-step conversion from benzaldehyde to the target molecule is not synthetically feasible. Therefore, a robust and logical multi-step strategy is required. The most common and reliable approach involves:

-

Step 1: Synthesis of the Core Heterocycle. First, the 2-phenyl-oxazole scaffold is constructed from benzaldehyde. A highly efficient method for this transformation is the Van Leusen oxazole synthesis, which utilizes (Tosylmethyl)isocyanide (TosMIC) as a key reagent.

-

Step 2: Functionalization of the Oxazole Ring. Subsequently, the 2-phenyl-oxazole intermediate undergoes a targeted electrophilic substitution to install the chloromethyl group at the C4 position. This is typically achieved via a chloromethylation reaction.

This guide will detail the experimental protocols for this two-step sequence, explain the underlying reaction mechanisms, and provide critical insights for optimization and safety.

Part 1: Synthesis of 2-Phenyl-oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and direct method for preparing oxazoles from aldehydes.[1] It was first reported in 1972 and utilizes the unique reactivity of (Tosylmethyl)isocyanide (TosMIC).[2][3] This reagent acts as a "C2N1" synthon, providing the necessary atoms to form the oxazole ring in a cycloaddition-elimination sequence.[2][3]

The reaction proceeds through a well-established mechanism:

-

Deprotonation: A base, typically potassium carbonate, deprotonates the acidic α-proton of TosMIC, creating a nucleophilic carbanion.[4]

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered dihydrooxazole (oxazoline) intermediate.[1][4]

-

Elimination: A second molecule of base promotes the elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group. This step results in the formation of the aromatic 2-phenyl-oxazole ring.[1][2]

Caption: Workflow for the synthesis of 2-phenyl-oxazole.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Benzaldehyde | 106.12 | 1.06 g (1.0 mL) | 10.0 |

| (Tosylmethyl)isocyanide (TosMIC) | 195.24 | 2.15 g | 11.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 |

| Methanol (MeOH), anhydrous | - | 40 mL | - |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - |

| Saturated NaCl solution (Brine) | - | ~20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

| Silica Gel for chromatography | - | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.06 g, 10.0 mmol), (Tosylmethyl)isocyanide (2.15 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Add 40 mL of anhydrous methanol to the flask.

-

Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzaldehyde starting material is consumed (typically 4-6 hours).

-

Once complete, allow the mixture to cool to room temperature.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenyl-oxazole.

Part 2: Chloromethylation of 2-Phenyl-oxazole

The introduction of the chloromethyl group onto the 2-phenyl-oxazole core is an electrophilic aromatic substitution reaction. The oxazole ring is electron-rich, but less so than pyrrole or furan. Substitution occurs preferentially at the C4 or C5 position.[5][6] For 2-substituted oxazoles, the C4 position is often favored.

A common method for chloromethylation involves the use of paraformaldehyde and hydrogen chloride, often in a solvent like dioxane. This in-situ generation of the electrophilic species (chloromethyl cation or its equivalent) is a standard and effective procedure.

-

Electrophile Generation: Paraformaldehyde reacts with hydrogen chloride to generate the highly electrophilic chloromethyl cation (+CH₂Cl) or a related species.

-

Electrophilic Attack: The electron-rich oxazole ring attacks the electrophile. The attack at the C4 position is generally favored due to the directing effects of the ring heteroatoms and the phenyl group. This forms a resonance-stabilized cationic intermediate (a sigma complex).

-

Deprotonation/Rearomatization: The intermediate loses a proton from the C4 position to restore the aromaticity of the oxazole ring, yielding the final product, this compound.

Caption: Pathway for the chloromethylation of 2-phenyl-oxazole.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Phenyl-oxazole | 145.16 | 1.45 g | 10.0 |

| Paraformaldehyde | (30.03)n | 0.33 g | ~11.0 (as CH₂O) |

| 1,4-Dioxane, anhydrous | - | 20 mL | - |

| Hydrogen Chloride (gas or solution in dioxane) | 36.46 | ~1.1 eq | ~11.0 |

| Sodium Bicarbonate (NaHCO₃), sat. soln. | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - |

Procedure:

-

SAFETY NOTE: This procedure should be performed in a well-ventilated fume hood. Hydrogen chloride is corrosive and paraformaldehyde is toxic.

-

To a dry 100 mL three-neck flask fitted with a gas inlet tube, magnetic stirrer, and drying tube, add 2-phenyl-oxazole (1.45 g, 10.0 mmol) and paraformaldehyde (0.33 g, ~11.0 mmol).

-

Add 20 mL of anhydrous 1,4-dioxane and stir to dissolve/suspend the solids.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly bubble dry hydrogen chloride gas through the stirred mixture for approximately 15-20 minutes, or add a pre-prepared saturated solution of HCl in dioxane (~1.1 eq).

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature (20°C) for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of ice water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Trustworthiness & Self-Validation

The protocols described are based on well-established, high-yielding synthetic transformations in organic chemistry.[1][7] The integrity of this synthesis is validated at each stage:

-

Reaction Monitoring: The use of TLC at each step ensures that the reaction has proceeded to completion before workup, preventing the carry-over of unreacted starting materials which could complicate purification.

-

Spectroscopic Confirmation: The identity and purity of the intermediate (2-phenyl-oxazole) and the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The appearance of a characteristic singlet for the -CH₂Cl protons (typically ~4.6-4.8 ppm in ¹H NMR) and the disappearance of the C4-H proton signal of the oxazole ring provide definitive confirmation of the final step.

-

Reproducibility: The Van Leusen and chloromethylation reactions are standard, widely-cited procedures, ensuring a high degree of reproducibility when conducted under the specified conditions.

References

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules 2020, 25(7), 1594. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central, National Institutes of Health. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 2022, 12(4-S), 203-214. [Link]

-

Oxazole. Wikipedia. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

Sources

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

A Spectroscopic Guide to the Structural Elucidation of 4-Chloromethyl-2-phenyl-oxazole

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the key spectroscopic data required for the structural verification and quality control of 4-Chloromethyl-2-phenyl-oxazole (CAS 30494-97-4), a valuable heterocyclic building block in medicinal and materials chemistry.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with not only the spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation.

The oxazole ring is a fundamental motif found in numerous natural products and pharmacologically active compounds, prized for its role as a bioisostere and its diverse chemical reactivity.[3] Accurate characterization is paramount, and this guide will focus on the two most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule, revealing insights into molecular structure, connectivity, and conformation. The chemical shift (δ) of each proton is highly sensitive to the inductive and anisotropic effects of neighboring functional groups.

Predicted ¹H NMR Spectral Data

Note: Experimental spectra for this specific compound are not widely published. The following data is expertly predicted based on established chemical shift principles and analysis of structurally analogous phenyl-oxazole derivatives.[4]

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| 8.10 - 8.00 | Multiplet (dd) | 2H | H-2', H-6' | These protons are ortho to the oxazole ring and are deshielded by both the ring's anisotropic effect and its electron-withdrawing nature. They typically appear as a doublet of doublets in the most downfield region of the aromatic spectrum. |

| 7.55 - 7.45 | Multiplet | 3H | H-3', H-4', H-5' | These meta and para protons of the phenyl ring resonate in a complex, overlapping multiplet. Their chemical shifts are less affected by the oxazole ring compared to the ortho protons. |

| 7.75 | Singlet | 1H | H-5 | The lone proton on the oxazole ring (C5-H) is expected to appear as a sharp singlet. Its position is characteristic of heterocyclic aromatic protons. |

| 4.72 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are significantly deshielded due to the strong inductive effect of the adjacent chlorine atom, shifting them downfield.[5] The absence of adjacent protons results in a characteristic singlet. |

Structural Assignment Diagram: ¹H NMR

The following diagram illustrates the predicted proton assignments for this compound.

Caption: Predicted ¹H NMR assignments for this compound.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. While slower to acquire than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is exceptionally powerful for confirming the number of unique carbon environments and identifying key functional groups.

Predicted ¹³C NMR Spectral Data

Note: The following data is expertly predicted based on established chemical shift ranges and data from analogous compounds.[6]

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| 162.5 | C-2 | The carbon at the junction of the phenyl and oxazole rings is highly deshielded due to its attachment to two electronegative atoms (O and N). |

| 142.0 | C-4 | This quaternary carbon of the oxazole ring is substituted with the chloromethyl group. Its chemical shift is influenced by both ring electronics and the substituent. |

| 135.8 | C-5 | The protonated carbon of the oxazole ring. |

| 131.0 | C-4' | The para-carbon of the phenyl ring. |

| 129.2 | C-3', C-5' | The meta-carbons of the phenyl ring. |

| 126.8 | C-2', C-6' | The ortho-carbons of the phenyl ring. |

| 126.5 | C-1' | The ipso-carbon of the phenyl ring, attached to the oxazole. Its signal is often of lower intensity. |

| 41.5 | -CH₂Cl | The carbon of the chloromethyl group is found in the typical range for sp³ carbons attached to a halogen. This upfield shift relative to the aromatic carbons is a key identifying feature. |

Structural Assignment Diagram: ¹³C NMR

The following diagram illustrates the predicted carbon assignments.

Caption: Predicted ¹³C NMR assignments and chemical shift regions.

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency.

Predicted FT-IR Spectral Data

Note: The following data is expertly predicted based on characteristic group frequencies and published spectra of similar oxazole-containing compounds.[4][7]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |

| 3120 - 3050 | C-H Stretch | Aromatic (Phenyl & Oxazole) | The C-H bonds on sp² hybridized carbons vibrate at higher frequencies than those on sp³ carbons. |

| 1615 | C=N Stretch | Oxazole Ring | This is a key diagnostic peak for the oxazole heterocycle, corresponding to the stretching of the carbon-nitrogen double bond. |

| 1550, 1480 | C=C Stretch | Aromatic (Phenyl & Oxazole) | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic systems. |

| 1070 | C-O-C Stretch | Oxazole Ring (asymmetric) | The stretching of the ether-like C-O-C linkage within the oxazole ring typically produces a strong band in the fingerprint region. |

| 850 - 750 | C-Cl Stretch | Chloromethyl Group | The carbon-chlorine bond stretch is a weaker absorption found in the lower frequency region of the spectrum.[8] |

| 760, 690 | C-H Bend | Monosubstituted Benzene | These two strong bands are characteristic out-of-plane bending vibrations for a monosubstituted phenyl ring. |

Workflow: Acquiring High-Quality FT-IR Data via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid FT-IR sampling technique that requires minimal sample preparation.

Caption: Standard workflow for sample analysis using an ATR-FTIR spectrometer.

Part 4: Standard Operating Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: Sample Preparation and NMR Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule.[4]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection zone (typically ~4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine, adjusting its depth for optimal placement within the magnetic field.

-

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks. This can be performed manually or using automated gradient shimming routines.

-

Acquire a standard ¹H NMR spectrum using a calibrated 90° pulse width, an appropriate spectral width (e.g., -2 to 12 ppm), and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR, or the central peak of the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Protocol 2: Sample Preparation and FT-IR Acquisition (KBr Pellet Method)

This traditional method is useful for obtaining high-resolution spectra of solid samples.[3]

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR light to minimize scattering.

-

Transfer a portion of the powder to a pellet press die.

-

-

Pellet Formation:

-

Assemble the die and apply pressure using a hydraulic press (typically 8-10 tons) for several minutes. This will form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Collect a background spectrum of the empty sample compartment first.

-

Collect the sample spectrum, co-adding a sufficient number of scans (e.g., 16-32) for a high-quality result. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

References

- Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.

- Dos Santos, A., El Kaïm, L., Grimaud, L., & Ronsseray, C. (2009). Unconventional oxazole formation from isocyanides. Supplementary Material (ESI) for Chemical Communications, The Royal Society of Chemistry.

- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE.

- Standard Operating Procedure for NMR Experiments. University of Notre Dame.

- Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.

- Sample preparation for FT-IR. University of California, Los Angeles (UCLA) Department of Chemistry & Biochemistry.

- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate.

- (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. SciSpace.

- 4-(chloromethyl)-2-phenyl-1,3-oxazole. Santa Cruz Biotechnology.

- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia.

- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.

- This compound. ChemicalBook.

- This compound wiki. Guidechem.

- NMR Chart. University of California, Los Angeles (UCLA) Department of Chemistry & Biochemistry.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- IR Tables. University of California, Santa Cruz (UCSC) Chemistry & Biochemistry.

Sources

solubility and stability of 4-Chloromethyl-2-phenyl-oxazole in common solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Chloromethyl-2-phenyl-oxazole for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

This compound (CAS: 30494-97-4, Molecular Formula: C₁₀H₈ClNO) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a stable phenyl-oxazole core and a highly reactive chloromethyl group, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules.[2][3] The chloromethyl group acts as a reactive "handle," readily participating in nucleophilic substitution reactions, which allows for the strategic introduction of various functional groups.[2][4]

However, this inherent reactivity is a double-edged sword. While it provides synthetic versatility, it also presents significant challenges regarding the compound's stability in various chemical environments. A thorough understanding of its solubility and stability profile is not merely academic; it is a critical prerequisite for its effective use in any application, from reaction optimization and purification to formulation and long-term storage. Poor solubility can hinder reaction kinetics and bioavailability, while unpredicted degradation can lead to reduced yields, impure products, and misleading biological data.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, chemists, and formulation scientists, offering both theoretical grounding and detailed, field-proven experimental protocols to empower you to make informed decisions in your work.

Section 1: Physicochemical Properties & Theoretical Solubility Profile

Before any empirical work begins, a theoretical assessment can guide solvent selection and experimental design. The fundamental principle of "like dissolves like" is our starting point, suggesting that the polarity of the solvent and solute are primary determinants of solubility.

Predicted Physicochemical Properties

While extensive experimental data is not widely published, computational models provide useful estimates for this compound.

| Property | Predicted Value | Source |

| Molecular Weight | 193.63 g/mol | [5] |

| Melting Point | 55-57 °C | [6] |

| XlogP | 2.8 | [7] |

| Boiling Point | 322.6±34.0 °C | [6] |

The predicted XlogP value of 2.8 indicates a moderate lipophilicity, suggesting that the compound will likely favor solubility in organic solvents over aqueous media.[7]

Hansen Solubility Parameters (HSP) for Advanced Solvent Selection

For a more nuanced prediction, we turn to Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its interactions.[8]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[4] Group-contribution methods can be used to estimate the HSP for this compound, which can then be compared to the known HSP values of common solvents to screen for potential candidates.[2][4]

Caption: Hansen Solubility Parameter (HSP) concept for solvent selection.

Section 2: Experimental Determination of Solubility

Theoretical predictions must be validated through empirical testing. A tiered approach, starting with qualitative assessment and moving to quantitative measurement, is most efficient.

Workflow for Solubility Determination

The process follows a logical sequence from solvent screening to precise quantification.

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps categorize the compound's solubility and identify promising solvents for quantitative analysis.

Objective: To visually estimate the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials (1.5 mL)

-

Vortex mixer

-

Solvents: Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Heptane

Procedure:

-

Preparation: Add approximately 5 mg of the compound to each of the 10 labeled vials.

-

Solvent Addition: Add 0.5 mL of the first solvent (e.g., Water) to the corresponding vial.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

-

Insoluble: The solid appears unchanged.

-

-

Repeat: Repeat steps 2-5 for each solvent.

Self-Validation: The clarity of the resulting solution is the primary check. For "soluble" classifications, adding another small crystal of the compound should result in its dissolution, confirming the solution is not yet saturated.

Protocol 2: Quantitative Solubility by Shake-Flask HPLC Method

This is the gold-standard method for determining equilibrium solubility, providing precise, reproducible data.

Objective: To accurately quantify the solubility of this compound at a defined temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL screw-cap vial containing 1 mL of the chosen solvent. An excess of solid must be visible.

-

Seal the vial tightly.

-

Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for 24 hours to ensure equilibrium is reached. The continued presence of undissolved solid is crucial as it confirms saturation.

-

-

Sample Collection:

-

After 24 hours, stop agitation and allow the solid to settle for at least 1 hour at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all particulate matter.

-

-

Sample Analysis by HPLC-UV:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Inject the filtered saturated solution and the calibration standards onto a validated HPLC system.

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Use the peak area of the saturated sample to determine its concentration from the calibration curve. This concentration is the equilibrium solubility.

-

Illustrative Solubility Data

The following table presents hypothetical data that could be generated using the above protocol.

| Solvent | Solvent Type | Predicted Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Heptane | Nonpolar | Low | < 1 |

| Toluene | Nonpolar, Aromatic | Moderate | 25-50 |

| Dichloromethane | Polar Aprotic | High | > 200 |

| Acetone | Polar Aprotic | High | > 200 |

| Acetonitrile | Polar Aprotic | Moderate | 50-100 |

| Tetrahydrofuran | Polar Aprotic | High | > 150 |

| Isopropanol | Polar Protic | Moderate | 10-25 |

| Methanol | Polar Protic | Low-Moderate | 5-15 |

| Water | Polar Protic | Very Low | < 0.1 |

Section 3: Stability Profile - Reactivity & Degradation Pathways

The stability of this compound is dictated almost entirely by the reactivity of the chloromethyl group. This group is structurally analogous to a benzylic halide, a class of compounds known for their susceptibility to nucleophilic substitution reactions.[9][10][11]

Primary Degradation Mechanism: Nucleophilic Substitution

The carbon atom of the chloromethyl group is electrophilic and is readily attacked by nucleophiles. The adjacent oxazole ring, like a phenyl ring in a benzyl halide, helps to stabilize the transition state of both SN1 and SN2 reactions, accelerating degradation.[2][12]

-

SN2 Mechanism: In the presence of strong nucleophiles or in aprotic solvents, a direct, concerted displacement of the chloride ion is likely.

-

SN1 Mechanism: In polar protic solvents (like water or alcohols), the formation of a resonance-stabilized carbocation intermediate can occur, followed by capture by the solvent molecule.[11]

Common nucleophiles that can readily degrade the compound include:

-

Water/Hydroxide: Leads to the formation of 4-Hydroxymethyl-2-phenyl-oxazole.

-

Alcohols (e.g., Methanol, Ethanol): Act as both solvent and nucleophile (solvolysis), leading to the corresponding 4-Alkoxymethyl ethers.

-

Amines, Thiols, etc.: Any nucleophilic species present in a reaction mixture can displace the chloride.

Sources

- 1. scribd.com [scribd.com]

- 2. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. altabrisagroup.com [altabrisagroup.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloromethyl-2-phenyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

4-Chloromethyl-2-phenyl-oxazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1][2] Its utility lies in the reactive chloromethyl group attached to the stable oxazole core, which allows for facile nucleophilic substitution and the introduction of diverse functionalities.[3][4] However, this inherent reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential risks to researchers and the environment. This guide provides a comprehensive overview of the health and safety considerations, handling procedures, and emergency responses associated with this compound, grounded in established chemical safety principles.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards. The primary risks associated with this compound stem from its classification as a hazardous substance.

1.1 GHS Hazard Classification

Based on available data for 4-(chloromethyl)-2-phenyl-1,3-oxazole, the compound is classified with the following hazard statements[5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

These classifications categorize the compound as an acute oral toxin, a skin and eye irritant, and a respiratory tract irritant. The presence of the chlorinated organic moiety is a key contributor to its hazardous properties.

1.2 Physicochemical Properties and Their Implications for Safety

A summary of the key physicochemical properties of 4-(chloromethyl)-2-phenyl-1,3-oxazole is presented in the table below.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₁₀H₈ClNO | Indicates the presence of chlorine, a halogen that often imparts toxicity. |

| Molecular Weight | 193.63 g/mol | As a solid, there is a risk of dust inhalation. |

| Appearance | Solid (likely a powder) | Requires careful handling to prevent dust generation and dispersal. |

| Reactivity | The chloromethyl group is a reactive site for nucleophilic substitution.[3][4] | Incompatible with strong bases, oxidizing agents, and nucleophiles. Reactions can be exothermic. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1 Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the workspace.

2.2 Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A lab coat, fully buttoned, is required to protect the skin. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: In situations where a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

3.1 Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use spatulas and other appropriate tools for transfers.

-

Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge, which could ignite dust particles.

-

Incompatible Materials: Keep this compound away from strong bases, oxidizing agents, and other nucleophilic reagents to prevent potentially vigorous or exothermic reactions.[3]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.2 Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number (30494-97-4), and all relevant hazard pictograms and statements.

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Segregation: Store separately from incompatible materials.

Section 4: Stability and Reactivity - Understanding the Chemical Nature

The chloromethyl group is the primary site of reactivity in this compound, making it susceptible to nucleophilic attack.[3][4] This reactivity is synthetically useful but also a key consideration for safety.

4.1 Chemical Stability

The compound is generally stable under recommended storage conditions. However, it may be sensitive to moisture and light.

4.2 Reactivity Profile

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent methylene carbon electrophilic and prone to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides).[4] These reactions can be exothermic and may produce hazardous byproducts.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and metals can initiate hazardous reactions.

-

Hazardous Decomposition Products: Upon thermal decomposition, chlorinated hydrocarbons can release toxic and corrosive fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[6][7]

Section 5: Emergency Procedures - Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

5.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

5.2 Accidental Release Measures

-

Minor Spills (Solid):

-

Evacuate unnecessary personnel from the area.

-

Wearing appropriate PPE, carefully sweep or scoop up the spilled material, avoiding dust generation.

-

Place the collected material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry to the affected area.

-

Provide the emergency response team with the Safety Data Sheet (if available) and any other relevant information.

-

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.

-

Specific Hazards: During a fire, toxic and corrosive gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[6][7]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 6: Waste Disposal

All waste containing this compound, including unused material, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in the regular trash.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its inherent hazards and diligently applying the principles of chemical safety outlined in this guide, researchers can harness its synthetic potential while ensuring a safe and healthy laboratory environment. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

Visualizations

Experimental Workflow: Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

Caption: Hierarchy of controls for mitigating hazards.

References

-

Kordylewski, M., & Dabrowski, Z. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2. Available at: [Link]

-

Chemical Label. 4-(chloromethyl)-2-phenyl-1,3-oxazole. Available at: [Link]

-

Chem-Impex. 2-Chloromethyl-oxazole. Available at: [Link]

-

Kordylewski, M., & Dabrowski, Z. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central. Available at: [Link]

- Wamser, C. C., & Jones, M. B. (2005). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 61(4), 853-864.

-

ResearchGate. (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Available at: [Link]

-

CERES Research Repository. Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. Available at: [Link]

-

BIOFOUNT. 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole. Available at: [Link]

-

Wikipedia. Chlorine. Available at: [Link]

-

USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. Medical Management Guidelines for Acute Chemical Exposure. Available at: [Link]

-

GOV.UK. What to do in a chemical emergency. Available at: [Link]

-

Centers for Disease Control and Prevention. What to Do in a Chemical Emergency. Available at: [Link]

-

Virginia Department of Health. Chlorine – Emergency Preparedness. Available at: [Link]

-

ResearchGate. The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 30494-97-4 [chemicalbook.com]

- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemical-label.com [chemical-label.com]

- 6. d-nb.info [d-nb.info]

- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to 4-Chloromethyl-2-phenyl-oxazole for Research Applications

For researchers, scientists, and professionals in drug development, the selection and handling of key chemical intermediates are critical determinants of project success. This guide provides an in-depth technical overview of 4-Chloromethyl-2-phenyl-oxazole (CAS No. 30494-97-4), a versatile building block in medicinal and agricultural chemistry.[1] This document will navigate its commercial availability, key specifications, reactivity profile, and best practices for its safe handling and application in a research setting.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a heterocyclic aromatic compound characterized by a central oxazole ring substituted with a phenyl group at the 2-position and a reactive chloromethyl group at the 4-position.[1] Its molecular formula is C₁₀H₈ClNO, and it has a molecular weight of 193.63 g/mol .[2] This compound serves as a valuable precursor in the synthesis of more complex molecules due to the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions.[3] Its applications are diverse, ranging from the development of potential fungicidal agents to its use as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][4] The oxazole moiety itself is a significant pharmacophore found in numerous biologically active compounds.

Commercial Availability and Supplier Specifications

A critical first step in any research endeavor is sourcing high-quality starting materials. This compound is available from a range of commercial suppliers catering to the research and bulk chemical markets. The purity and specifications can vary between suppliers, impacting experimental outcomes. Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Availability |

| Sigma-Aldrich | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | 137090-44-9 | Varies (Product of ChemBridge) | In Stock |

| Santa Cruz Biotechnology | 4-(chloromethyl)-2-phenyl-1,3-oxazole | 30494-97-4 | Research Grade | In Stock |

| Chem-Impex | 4-Chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole | 671215-76-2 | ≥ 97% (HPLC) | In Stock |

| ChemicalBook | This compound | 30494-97-4 | >97% | Various Suppliers Listed |

| MySkinRecipes | 4-(Chloromethyl)-2-phenyloxazole | 30494-97-4 | 96% | 10-20 days |

Note: This table is a representative sample and researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[2][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Appearance | Varies; often a solid | [6] |

| pKa (of conjugate acid) | -0.77 ± 0.12 (Predicted) | [1] |

Safety and Handling Precautions:

This compound, like many chloromethylated aromatic compounds, should be handled with care due to its potential reactivity and biological effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[7] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

-

Incompatibility: Avoid contact with strong bases, oxidizing agents, and metals.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8] For some derivatives, storage at 0-8°C is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A generalized workflow for handling reactive chemicals is depicted below:

Caption: A generalized workflow for the safe handling of reactive chemicals.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which behaves similarly to a benzylic chloride.[3] This makes it an excellent electrophile for Sɴ2 reactions with a variety of nucleophiles.

Nucleophilic Substitution Reactions:

The chlorine atom can be readily displaced by a range of nucleophiles, enabling the introduction of diverse functional groups at the 4-position of the oxazole ring.

Caption: General reaction scheme for this compound.

-

With Amines: Reaction with primary or secondary amines yields 4-(aminomethyl)-2-phenyl-oxazoles, which are precursors to compounds with potential analgesic and anti-inflammatory activities.[3]

-

With Thiols: Thiolates react to form 4-(thiomethyl)-2-phenyl-oxazoles. These can be further oxidized to the corresponding sulfones, which are useful for subsequent carbon-carbon bond-forming reactions.[3]

-

With Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides provides access to 4-(alkoxymethyl)- and 4-(phenoxymethyl)-2-phenyl-oxazoles, respectively.[3]

-

With Cyanide: Substitution with cyanide affords 4-(cyanomethyl)-2-phenyl-oxazole, a versatile intermediate for further synthetic transformations.[3]

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized, illustrative protocol. Researchers must optimize conditions for their specific nucleophile and substrate.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is not a strong base, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or NaH) may be required to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Conclusion